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Biliverdine-d4 (>90per cent)

Cat. No.: B1154599
M. Wt: 586.67
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Biochemical Research

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). creative-proteomics.com This substitution creates a compound that is chemically and biochemically similar to its natural counterpart but has a higher molecular weight. simsonpharma.com Unlike radioactive isotopes, stable isotopes are not radioactive and are safe for a wide range of applications, including studies in living organisms.

The primary advantage of using stable isotope-labeled compounds, like deuterated molecules, lies in their application as internal standards for quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR). simsonpharma.com By adding a known quantity of the labeled compound to a sample, researchers can accurately measure the concentration of the unlabeled, naturally occurring compound. The labeled and unlabeled compounds co-elute during chromatography but are distinguishable by the mass spectrometer due to their mass difference, allowing for precise quantification that corrects for variations in sample preparation and instrument response. simsonpharma.comsilantes.com This method enhances detection sensitivity and accuracy. silantes.com Stable isotope labeling is also crucial for tracing metabolic pathways, studying protein turnover, and investigating reaction mechanisms. creative-proteomics.comsilantes.com

Overview of Biliverdine and its Biological Context as a Research Target

Biliverdin (B22007) is a green tetrapyrrolic bile pigment and a key product of heme catabolism. medchemexpress.comnih.gov The enzyme heme oxygenase (HO) catalyzes the breakdown of heme, producing equimolar amounts of biliverdin, iron, and carbon monoxide. nih.govphysiology.org There are two main isoforms of heme oxygenase: HO-1, which is inducible by various stress stimuli, and HO-2, which is constitutively expressed. physiology.org

In the body, biliverdin is rapidly converted to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase (BVR). physiology.orgnih.govmdpi.com Biliverdin itself possesses anti-inflammatory, antioxidant, and anti-mutagenic properties. medchemexpress.comnih.gov Beyond its role in heme degradation, biliverdin and its reductase are involved in complex cell signaling pathways, including the regulation of immune responses and cell proliferation. nih.govnih.gov The crucial functions of the heme oxygenase/biliverdin reductase system in cellular protection and signaling make biliverdin a significant target for research in various physiological and pathological conditions. nih.govnih.gov

Rationale for Deuteration at Specific Positions in Biliverdine (d4)

Biliverdine-d4 is a deuterated form of biliverdin where four hydrogen atoms have been replaced by deuterium atoms. sigmaaldrich.com This results in a molecule with the chemical formula C₃₃H₃₀D₄N₄O₆ and a molecular weight of approximately 586.67 g/mol , which is four mass units higher than its unlabeled counterpart (M+4). sigmaaldrich.comlgcstandards.com

The primary rationale for using the d4 variant is its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. physiology.orgphysiology.orggriffith.edu.au Because Biliverdine-d4 is chemically identical to the endogenous biliverdin, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. physiology.org However, due to its increased mass, it can be separately detected by the mass spectrometer. This allows it to serve as a reliable reference for the accurate quantification of biliverdin in biological samples. physiology.org The use of a stable isotope-labeled internal standard like Biliverdine-d4 is considered the gold standard for quantification because it corrects for matrix effects and procedural losses, leading to highly sensitive and specific measurements. physiology.orggriffith.edu.au

Scope and Academic Focus of Biliverdine-d4 Investigations

The principal academic and research focus for Biliverdine-d4 is its use as an analytical standard for the precise measurement of biliverdin. A significant application is in the development of novel and sensitive assays to determine heme oxygenase (HO) activity. physiology.orgnih.gov Since HO activity does not always correlate with its mRNA or protein levels, a direct and reliable assay of its product, biliverdin, is essential. nih.gov

Researchers have developed LC-MS/MS methods that use Biliverdine-d4 as an internal standard to quantify biliverdin production in various tissues, such as mouse kidneys. physiology.orgphysiology.orgnih.gov In these assays, the precursor ion for biliverdin (m/z 583.1) and its corresponding product ion (m/z 297.1) are monitored alongside the precursor ion for Biliverdine-d4 (m/z 587.1) and its product ion (m/z 299.1). physiology.orgphysiology.orgnih.gov By calculating the ratio of the peak area of endogenous biliverdin to that of the known amount of added Biliverdine-d4, researchers can accurately determine HO activity. physiology.org This methodology allows for the detection of subtle changes in enzyme activity, providing valuable insights into conditions where the heme oxygenase system plays a protective role. nih.gov

Research Data Tables

Table 1: Mass Spectrometry Parameters for Biliverdin and Biliverdine-d4

This table details the mass-to-charge ratio (m/z) transitions used in selected reaction monitoring (SRM) mode for the quantification of biliverdin using Biliverdine-d4 as an internal standard in LC-MS/MS analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mass ShiftSource(s)
Biliverdin583.1297.1M physiology.org, physiology.org, nih.gov
Biliverdine-d4587.1299.1M+4 physiology.org, physiology.org, nih.gov

Table 2: Product Specifications for Biliverdine-d4 (>90%)

This table provides typical analytical information for commercially available Biliverdine-d4 intended for research use.

PropertySpecificationSource(s)
Chemical FormulaC₃₃H₃₀D₄N₄O₆ sigmaaldrich.com, lgcstandards.com
Molecular Weight586.67 sigmaaldrich.com, lgcstandards.com
AppearanceDark Green to Black Solid lgcstandards.com
Chemical Purity≥90% (CP) sigmaaldrich.com
Isotopic Purity≥70 atom % D sigmaaldrich.com
Mass ShiftM+4 sigmaaldrich.com
Primary ApplicationMass Spectrometry (MS): suitable sigmaaldrich.com

Properties

Molecular Formula

C₃₃H₃₀D₄N₄O₆

Molecular Weight

586.67

Synonyms

3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetrametyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid-d4;  Biliverdin-d4;  Biliverdin IXα-d4;  Dehydrobilirubin-d4;  NSC 62793-d4;  Oocyan-d4;  Protobiliverdin IXα-d4;  Uteroverdine-d4;  α-Biliverdin-d4; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Biliverdine Derivatives

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Achieving site-specific deuteration in a complex molecule like biliverdine necessitates carefully designed synthetic routes. The primary approaches include direct hydrogen-deuterium exchange, the assembly of the molecule from deuterated precursors, and chemoenzymatic methods that leverage the specificity of biological catalysts.

Hydrogen-Deuterium (H-D) exchange is a method where protons in a molecule are swapped for deuterons from a deuterium-rich source, such as heavy water (D₂O) or deuterated solvents. While labile protons, such as those on nitrogen (N-H) or oxygen (O-H), exchange readily, the deuteration of carbon-bound hydrogens (C-H) requires more stringent conditions and often the use of catalysts. nih.govresearchgate.net

For biliverdine, achieving specific C-H deuteration via direct exchange is challenging due to the presence of multiple potential sites. However, targeted deuteration can be achieved using organometallic catalysts that activate specific C-H bonds. nih.gov This approach involves reacting the parent biliverdine molecule with a deuterium source in the presence of a catalyst that directs the exchange to desired positions, such as those adjacent to activating functional groups. The efficiency of this method depends on the catalyst's selectivity and the reaction conditions.

Table 1: Comparison of H-D Exchange Conditions for C-H Deuteration

Method Deuterium Source Catalyst Conditions Selectivity
Acid/Base Catalysis D₂O, Deuterated acids/bases H⁺/OH⁻ or stronger non-aqueous bases High temperature, prolonged reaction times Low; targets acidic/activated protons

A more controlled and widely applicable strategy for site-specific labeling is the de novo synthesis of the target molecule from pre-labeled building blocks. nih.gov The total synthesis of biliverdin (B22007) and its derivatives typically involves the condensation of smaller pyrrole-based units. acs.org By first synthesizing these precursors with deuterium atoms at specific positions, the final condensation reaction assembles the biliverdine-d4 molecule with a precisely defined labeling pattern.

This bottom-up approach offers superior control over the location and number of incorporated deuterium atoms. For instance, if deuteration is desired at the vinyl side chains, the synthesis would start with a deuterated version of a precursor like butyrolactone to build the necessary pyrrole (B145914) rings with labeled side chains. acs.org This method is often preferred for producing complex labeled molecules where direct exchange methods lack the required specificity.

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with chemical synthesis. The natural biosynthesis of biliverdin occurs via the enzymatic degradation of heme, a reaction catalyzed by the enzyme heme oxygenase. sielc.comnih.gov A chemoenzymatic approach to biliverdine-d4 could involve synthesizing a deuterated heme precursor in the laboratory. This deuterated heme would then be used as a substrate for heme oxygenase, which would stereospecifically convert it into the corresponding deuterated biliverdin.

This strategy leverages the high specificity of the enzyme to ensure that the deuteration pattern of the precursor is faithfully transferred to the product. The main challenge lies in the synthesis of the deuterated heme and the practical implementation of the enzymatic conversion step, which requires purified enzyme and carefully controlled reaction conditions. nih.gov

Advanced Purification Techniques for Isotopic Purity (>90% d4)

Following synthesis, the crude product is typically a mixture containing the desired biliverdine-d4, unreacted starting materials, chemical byproducts, and, crucially, isotopologues with varying numbers of deuterium atoms (d0, d1, d2, d3). Achieving an isotopic purity of greater than 90% requires advanced purification and verification techniques.

High-Performance Liquid Chromatography (HPLC) is an essential tool for the purification of biliverdin and its derivatives. nih.gov For obtaining high-purity biliverdine-d4, preparative HPLC is employed. This technique uses wider columns and higher flow rates than analytical HPLC to isolate larger quantities of the target compound.

A common approach is reverse-phase HPLC, which separates molecules based on their hydrophobicity. sielc.comsigmaaldrich.cn The crude synthetic mixture is dissolved in a suitable solvent and injected into the HPLC system. A gradient of solvents, for example, acetonitrile (B52724) and water with a buffer like ammonium (B1175870) acetate (B1210297), is used to elute the compounds from the column. sigmaaldrich.cn While HPLC is excellent at separating chemical impurities, separating isotopologues is more challenging as they often have very similar retention times. However, by optimizing the chromatographic conditions, it is possible to enrich the desired d4 fraction and remove most other impurities.

Table 2: Example Preparative HPLC Parameters for Biliverdin Purification

Parameter Condition
Column Reverse-Phase C18, preparative scale (e.g., >10 mm I.D.)
Mobile Phase A 10 mM Ammonium acetate in Water
Mobile Phase B Acetonitrile or Methanol (B129727)
Gradient Optimized gradient from A to B to resolve biliverdin from impurities
Flow Rate >5 mL/min (dependent on column size)

| Detection | UV-Vis at ~375 nm and ~660 nm |

After purification, the isotopic purity and the location of the deuterium labels must be rigorously verified using spectroscopic methods.

Mass Spectrometry (MS) is the primary technique for determining isotopic enrichment. High-resolution mass spectrometry can precisely measure the mass of the molecule. The incorporation of each deuterium atom increases the molecular weight by approximately 1.006 Da. For biliverdine-d4, the molecular ion peak in the mass spectrum will be shifted by approximately 4 Da compared to the unlabeled compound. For instance, in mass spectrometry analysis, unlabeled biliverdin shows a mass-to-charge (m/z) transition of 583 to 297, while the biliverdine-d4 internal standard exhibits a transition of 587 to 299. grafiati.com The isotopic purity is calculated by comparing the integrated signal intensity of the peak corresponding to the d4 species with the intensities of the peaks for d0, d1, d2, and d3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the exact location of the deuterium atoms. Since deuterium is NMR-inactive in ¹H NMR spectroscopy, the incorporation of a deuterium atom at a specific position results in the disappearance of the corresponding proton signal in the ¹H NMR spectrum. nih.gov By comparing the ¹H NMR spectrum of the deuterated sample to that of an unlabeled standard, the sites of deuteration can be unequivocally assigned. researchgate.net Two-dimensional NMR techniques can further confirm the structural integrity of the molecule after deuteration.

Table 3: Spectroscopic Data for Verification of Biliverdine-d4

Technique Unlabeled Biliverdin (Expected) Biliverdine-d4 (Expected) Information Obtained
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z ≈ 583.2 [M+H]⁺ at m/z ≈ 587.2 Confirms incorporation of 4 deuterium atoms; allows calculation of isotopic purity.

| ¹H NMR Spectroscopy | Characteristic signals for all protons (e.g., meso-protons, vinyl protons). nih.govresearchgate.net | Disappearance of signals corresponding to the 4 deuterated positions. | Confirms site-specific incorporation of deuterium. |

Analytical Techniques for Biliverdine D4 in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and specificity. plos.org This technique is particularly well-suited for analyzing biliverdin (B22007) and utilizing Biliverdine-d4 as an internal standard.

The development of a robust LC-MS/MS method requires careful selection and validation of an internal standard. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatographic separation, and ionization. nih.gov Biliverdine-d4 is an exemplary choice as it co-elutes with the native biliverdin and experiences similar effects from the sample matrix, thereby correcting for variations in sample recovery and ionization efficiency. nih.gov

Method development begins with optimizing the chromatographic conditions to achieve a good peak shape and separation from other matrix components. A reversed-phase C18 column is commonly used for the separation of biliverdin isomers. creative-proteomics.com The mobile phase typically consists of a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). creative-proteomics.comnih.gov

Validation of the bioanalytical method is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). ui.ac.idsemanticscholar.org This process involves demonstrating the method's linearity, accuracy, precision, selectivity, and stability. A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's (Biliverdine-d4) peak area against a series of known analyte concentrations. The use of a stable isotope-labeled internal standard generally yields excellent linearity, with correlation coefficients (r²) of 0.99 or better. mdpi.com

Table 1: Typical Method Validation Parameters for a Biliverdin LC-MS/MS Assay
ParameterAcceptance CriteriaTypical Performance with Biliverdine-d4 IS
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 10%
SelectivityNo significant interfering peaks at the retention time of the analyte and IS.High, due to specific SRM transitions.
RecoveryConsistent and reproducible.75-95% mdpi.com
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

For quantitative analysis by LC-MS/MS, electrospray ionization (ESI) is commonly used, typically in positive ion mode for biliverdin. The optimization of MS parameters is critical for achieving maximum sensitivity. This includes tuning the ion source parameters (e.g., spray voltage, capillary temperature) and the collision energy for fragmentation. core.ac.ukdntb.gov.ua

The analysis is performed in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to detect specific precursor-to-product ion transitions. For biliverdin (C₃₃H₃₄N₄O₆, molecular weight ~582.6 g/mol ), the protonated precursor ion [M+H]⁺ at m/z 583.2 is selected. This precursor ion is then fragmented in the collision cell, and a specific, stable product ion is monitored. For Biliverdine-d4, the precursor ion will be [M+4+H]⁺ at m/z 587.2. The fragmentation pattern will be similar to the unlabeled compound, with product ions also shifted by 4 Da if the deuterium (B1214612) labels are retained on the fragment. frontiersin.orgnih.gov The selection of unique and intense transitions for both the analyte and the internal standard ensures the high specificity of the assay. frontiersin.orgresearchgate.net

Table 2: Exemplary SRM Transitions for Biliverdin and Biliverdine-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Biliverdin (Analyte)583.2299.2~30-35
Biliverdine-d4 (Internal Standard)587.2303.2~30-35
Note: Optimal collision energies are instrument-dependent and must be determined empirically.

Biological matrices contain numerous endogenous compounds (e.g., salts, lipids, proteins) that can co-elute with the analyte of interest and interfere with its ionization process in the mass spectrometer's source. nih.gov This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate and unreliable quantitative results. chromatographyonline.combioanalysis-zone.com

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. chromatographyonline.com Since Biliverdine-d4 has virtually the same chromatographic retention time and ionization efficiency as endogenous biliverdin, any ion suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to the same degree. nih.gov Consequently, the ratio of the analyte's response to the internal standard's response remains constant and unaffected by matrix-induced variations, ensuring the accuracy and precision of the quantification. bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

While LC-MS/MS is the preferred method for quantification, High-Performance Liquid Chromatography (HPLC) with other detectors is valuable for specific applications, such as the analysis of biliverdin isomers.

Heme oxygenase enzymes can produce four different isomers of biliverdin (IXα, IXβ, IXγ, and IXδ). Differentiating these isomers is important for research purposes. HPLC is a powerful tool for their separation. creative-proteomics.com By carefully selecting the column (e.g., C18) and optimizing the mobile phase composition, baseline separation of these isomers can be achieved. frontiersin.org

A Photodiode Array (PDA) detector is highly useful in this context. It acquires the full UV-Vis spectrum at each point in the chromatogram. Since biliverdin isomers have characteristic absorption spectra with major peaks around 380 nm and 650 nm, the PDA detector can help confirm the identity of each eluting peak. frontiersin.org This is a significant advantage over a standard single-wavelength UV detector. mdpi.com While fluorescence detection is highly sensitive for bilirubin (B190676), biliverdin itself is not strongly fluorescent, making this detection method less common for its direct analysis.

Beyond standard UV/PDA detection, HPLC can be coupled with more advanced detectors for enhanced analytical capabilities. The coupling of HPLC with mass spectrometry (HPLC-MS) is the most powerful combination, providing molecular weight information and structural data that can unequivocally identify each separated isomer. creative-proteomics.comnih.gov The high sensitivity and specificity of MS detection are also advantageous. nih.govnih.gov

Online radiometric detection is a specialized technique used in metabolic studies involving radiolabeled compounds (e.g., containing ¹⁴C or ³H). If a study were designed to trace the metabolic fate of biliverdin using a radiolabeled version, the HPLC eluent would be passed through a flow cell scintillation detector. This detector measures the radioactivity of the eluting compounds, allowing for the quantification and tracking of the radiolabeled molecules and their metabolites. This technique is distinct from the use of a stable isotope-labeled standard like Biliverdine-d4, which is not radioactive and is detected by its mass in an MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. In the context of Biliverdine-d4, NMR provides unparalleled insights into its metabolic transformations and chemical behavior within complex biological systems.

Deuterium NMR (²H NMR) for Tracing Metabolic Fates

Deuterium (²H) NMR spectroscopy is a specialized technique that directly detects the deuterium nucleus. Given the very low natural abundance of deuterium (approximately 0.0115%), the administration of a deuterium-labeled compound like Biliverdine-d4 results in a strong, specific signal against a negligible background. nih.gov This characteristic makes ²H NMR an exceptional tool for tracing the metabolic pathways of the deuterated compound. nih.gov

When Biliverdine-d4 is introduced into a biological system, it undergoes enzymatic conversion to downstream metabolites, such as Bilirubin-d4. The deuterium labels are carried along these metabolic pathways. By acquiring ²H NMR spectra of biological matrices (e.g., plasma, tissue extracts) over time, researchers can monitor the disappearance of the Biliverdine-d4 signal and the concurrent appearance of signals from its deuterated metabolites. nih.govnih.gov

The chemical shift of the deuterium signal provides information about the chemical environment of the label, allowing for the identification of the metabolite. researchgate.net For instance, the conversion of Biliverdine-d4 to Bilirubin-d4 would result in a predictable change in the chemical shift of the deuterium nuclei, reflecting the structural changes during the reduction reaction. This allows for the quantitative tracking of metabolite formation and turnover rates. nih.gov

Key applications of ²H NMR in Biliverdine-d4 research include:

Pathway Elucidation: Confirming the direct conversion of biliverdin to bilirubin and identifying any alternative or previously unknown metabolic routes.

Enzyme Kinetics: Measuring the rate of enzymatic reactions involving Biliverdine-d4 by monitoring the formation of deuterated products in real-time.

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Parameter Description Relevance to Biliverdine-d4
Chemical Shift (δ) The resonant frequency of the ²H nucleus relative to a standard, indicative of its chemical environment.Differentiates Biliverdine-d4 from its various deuterated metabolites (e.g., Bilirubin-d4).
Signal Intensity Proportional to the concentration of the deuterated species.Allows for quantitative measurement of Biliverdine-d4 and its metabolites over time.
Relaxation Times (T1, T2) Time constants describing the return of the nuclear spins to equilibrium, influenced by molecular motion.Provides insights into the binding of Biliverdine-d4 and its metabolites to larger molecules like proteins.

Multidimensional NMR for Elucidating Deuterium Exchange Mechanisms

While ¹H NMR spectra of biliverdins can be complex due to aggregate formation, multidimensional NMR techniques offer enhanced resolution and connectivity information. researchgate.net For Biliverdine-d4, two-dimensional (2D) NMR experiments are particularly valuable for studying the potential exchange of deuterium atoms with protons from the solvent (e.g., water) or other molecules in the biological matrix.

A key technique is the 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment, which identifies protons that are spin-spin coupled to each other. nih.gov In the context of Biliverdine-d4, a variant of this experiment, such as a ¹H-²H correlation experiment (Heteronuclear Single Quantum Coherence, HSQC), can be employed. This would reveal correlations between protons and directly bonded deuterium atoms, confirming the sites of deuteration and monitoring any H/D exchange.

Such exchange mechanisms are crucial for understanding the stability of the label and the chemical reactivity of specific positions on the biliverdin molecule. For example, deuterium atoms at certain positions might be susceptible to exchange under specific pH conditions or in the presence of certain enzymes. Multidimensional NMR can pinpoint which positions are labile and provide insights into the underlying chemical or enzymatic mechanisms driving the exchange.

Advanced Spectroscopic Methods (e.g., UV-Vis, EPR, Raman) in Mechanistic Studies

Beyond NMR, a suite of advanced spectroscopic techniques is employed to probe the electronic structure, excited-state behavior, and involvement of transient species in the reactions of Biliverdine-d4.

Application in Investigating Excited-State Dynamics and Chromophore Behavior

Biliverdin is a chromophore, meaning it absorbs light in the visible region of the electromagnetic spectrum. nih.govrsc.org UV-Visible (UV-Vis) absorption spectroscopy is fundamental to characterizing its electronic transitions. The absorption spectrum of biliverdin typically shows a strong Soret-like band in the near-UV region and a broader Q-band in the red/far-red region. nih.gov

The introduction of deuterium in Biliverdine-d4 is not expected to significantly alter the primary absorption maxima, but it serves as a stable isotopic label for mechanistic studies. Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are used to investigate the fate of the molecule after it absorbs a photon. rsc.orgresearchgate.net These experiments can track the ultrafast processes that occur in the excited state, including:

Internal Conversion: Non-radiative decay back to the ground state. rsc.org

Isomerization: Light-induced changes in the molecule's shape (e.g., Z to E isomerization), which is a key process in related molecules like bilirubin. rsc.org

Intersystem Crossing: Transition to a triplet excited state.

Studies on biliverdin dimethyl ester, a close analog, have shown that the excited-state dynamics are complex and highly dependent on the solvent environment. rsc.org For example, in protic solvents, an excited-state proton transfer can occur. Investigating Biliverdine-d4 with these techniques can help clarify the role of specific protons (or deuterons) in these excited-state relaxation pathways.

Resonance Raman spectroscopy is another powerful technique that provides detailed vibrational information about the chromophore's structure in its ground and excited states. nih.gov By selectively exciting into the electronic absorption bands of Biliverdine-d4, specific vibrational modes of the tetrapyrrole skeleton can be enhanced. Regioselective deuteration, as in Biliverdine-d4, is a key strategy for making unambiguous assignments of vibrational modes, particularly those involving the methine bridges. researchgate.net This allows for a precise correlation between the chromophore's structure and its observed spectral properties.

Spectroscopic Technique Information Gained Application to Biliverdine-d4
UV-Vis Spectroscopy Electronic transitions, absorption maxima.Characterizes the chromophore's light-absorbing properties and how they are modulated by its environment. nih.gov
Transient Absorption Excited-state lifetimes, pathways of decay, formation of transient intermediates.Elucidates the ultrafast photophysical and photochemical processes following light absorption. rsc.org
Resonance Raman Vibrational modes of the chromophore.Provides detailed structural information and helps assign specific molecular vibrations through isotopic shifts. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification

Many biological reactions, particularly redox processes, proceed through radical intermediates. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as radicals.

The enzymatic reduction of biliverdin to bilirubin is a two-step process that involves radical intermediates. nih.gov EPR spectroscopy has been instrumental in identifying and characterizing the structure of the biliverdin radical intermediate. High-field EPR studies, combined with density-functional theory (DFT) computations, have been used to analyze the one-electron reduced state of biliverdin. nih.gov

The use of Biliverdine-d4 in such experiments can provide further structural refinement. The interaction between the unpaired electron and the deuterium nuclei (hyperfine coupling) is different from that with protons. By comparing the EPR spectra of the radical generated from unlabeled biliverdin with that from Biliverdine-d4, researchers can confirm the location of the spin density in the radical and gain more precise information about its electronic structure and conformation within an enzyme's active site. nih.gov

Applications of Biliverdine D4 in Metabolic Pathway Elucidation

Stable Isotope Tracing for Heme Catabolism Studies

The degradation of heme is a two-step enzymatic process initiated by heme oxygenase and followed by the action of biliverdin (B22007) reductase. Biliverdine-d4 serves as an ideal tracer to probe the activity and kinetics of these key enzymes.

Heme oxygenase (HO) catalyzes the rate-limiting step in heme degradation, converting heme to biliverdin, iron, and carbon monoxide. While Biliverdine-d4 is a product of this reaction, its labeled nature can be used indirectly to assess HO activity. In a research setting, cells or tissue homogenates can be incubated with a labeled heme precursor, such as 5-aminolevulinic acid-¹³C or ¹⁵N, which would lead to the formation of labeled heme. The subsequent measurement of labeled biliverdin, including its deuterated forms if a deuterated precursor were used, would provide a direct measure of HO activity.

Alternatively, in competitive binding assays, Biliverdine-d4 could be used to study the binding affinity of biliverdin to heme oxygenase, which is known to be inhibited by its product, biliverdin. By monitoring the displacement of a fluorescently labeled heme analog by Biliverdine-d4, researchers could determine the inhibition constant (Ki) of biliverdin for heme oxygenase.

Biliverdin reductase (BVR) is a cytosolic enzyme responsible for the conversion of biliverdin to bilirubin (B190676). The use of Biliverdine-d4 as a substrate allows for a direct and sensitive assay of BVR activity. When Biliverdine-d4 is incubated with a source of BVR, such as purified enzyme or cell lysates, its conversion to Bilirubin-d4 can be monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS). The rate of Bilirubin-d4 formation provides a direct measure of BVR's catalytic activity.

Furthermore, Biliverdine-d4 can be employed to investigate the substrate specificity of BVR. By performing competition experiments with various unlabeled biliverdin analogs, researchers can determine their ability to inhibit the conversion of Biliverdine-d4 to Bilirubin-d4. This would provide insights into the structural requirements for substrate binding to the active site of BVR.

Illustrative Data Table: Kinetic Parameters of Biliverdin Reductase with Biliverdine-d4

The following table represents hypothetical data that could be generated from an in vitro enzyme kinetics study using Biliverdine-d4 and purified biliverdin reductase. This data is for illustrative purposes only and is not derived from actual experimental results.

SubstrateMichaelis Constant (Km) (µM)Maximum Velocity (Vmax) (nmol/min/mg protein)
Biliverdine (unlabeled)5.2150.7
Biliverdine-d45.5148.9

This hypothetical data suggests that the deuterium (B1214612) labeling in Biliverdine-d4 has a negligible effect on its binding affinity (Km) and the catalytic efficiency (Vmax) of biliverdin reductase, making it an excellent tracer for studying this enzyme's activity.

Mapping Metabolic Fluxes in In Vitro Cellular Systems

Metabolic flux analysis using stable isotope tracers provides a quantitative understanding of the flow of metabolites through a metabolic network. Biliverdine-d4 is a valuable tool for dissecting the dynamics of heme catabolism within cultured cells.

When cells are cultured in the presence of Biliverdine-d4, it is taken up and metabolized by intracellular enzymes. By harvesting the cells at different time points and analyzing the cell lysates and culture media by LC-MS/MS, the isotopic enrichment of downstream metabolites can be quantified. The primary metabolite expected is Bilirubin-d4. The ratio of labeled to unlabeled bilirubin provides a measure of the contribution of the exogenous Biliverdine-d4 to the total bilirubin pool. This information is critical for understanding the rate of biliverdin uptake and its subsequent conversion.

By conducting time-course experiments, the kinetics of the heme catabolic pathway can be determined. Following the addition of Biliverdine-d4 to the cell culture, samples of the media and cell lysates are collected at various time intervals. The rate of disappearance of Biliverdine-d4 from the media and the rate of appearance of Bilirubin-d4 inside the cells and its subsequent secretion into the media can be measured. This allows for the calculation of the rates of biliverdin transport into the cell and its enzymatic conversion to bilirubin, providing a dynamic view of the pathway.

Illustrative Data Table: Time-Dependent Isotopic Enrichment in a Hypothetical In Vitro Study

The following table illustrates the expected trend of isotopic enrichment in a time-dependent labeling study with Biliverdine-d4 in a hypothetical cell culture experiment. This data is for illustrative purposes only.

Time (minutes)Intracellular Biliverdine-d4 (pmol/106 cells)Intracellular Bilirubin-d4 (pmol/106 cells)Extracellular Bilirubin-d4 (pmol/mL)
0000
1550155
30854018
601209555
120110180150

This illustrative data shows the uptake of Biliverdine-d4, its conversion to Bilirubin-d4 within the cells, and the subsequent export of the labeled bilirubin into the culture medium over time.

Application in In Vivo Non-Human Animal Models for Metabolic Profiling

The use of Biliverdine-d4 in non-human animal models, such as rats or mice, allows for the study of heme catabolism in a whole-organism context. This approach provides valuable insights into the pharmacokinetics and tissue-specific metabolism of biliverdin.

Following administration of Biliverdine-d4 to an animal model (e.g., via intravenous injection), blood, urine, and bile samples can be collected over time. Tissues of interest, such as the liver, spleen, and kidneys, can also be harvested at the end of the study. Analysis of these biological samples by LC-MS/MS allows for the quantification of Biliverdine-d4 and its metabolites, including Bilirubin-d4 and its glucuronidated conjugates. This provides a comprehensive metabolic profile, revealing the rates of absorption, distribution, metabolism, and excretion of biliverdin. Such studies are crucial for understanding how these processes are altered in various disease models, for instance, in liver diseases or conditions with high rates of hemolysis.

Methodological Considerations for Tracer Administration and Sample Collection

The successful application of Biliverdine-d4 as a metabolic tracer hinges on carefully planned experimental design, particularly concerning its administration and the subsequent collection of biological samples. The primary goal is to introduce the tracer into the system and monitor its appearance and the appearance of its labeled metabolites over time.

Tracer Administration:

The choice of administration route is dictated by the specific biological question being investigated. frontiersin.org

Intravenous (IV) Infusion: This is the most common and controlled method for introducing stable isotope tracers into the systemic circulation. frontiersin.org It can be performed as a bolus injection to observe the initial rapid distribution and metabolism, or as a primed-continuous infusion. A primed-continuous infusion helps to achieve a steady-state concentration of the tracer in the plasma, which is advantageous for calculating metabolic turnover rates. prosciento.com

Oral Administration: While less common for this specific pathway, oral administration via gavage could be used to study the absorption and first-pass metabolism of biliverdin, although its bioavailability is generally low. frontiersin.org

Sample Collection:

The collection protocol must be designed to capture the dynamic changes in the tracer and its metabolites.

Biofluids: Timed collection of blood samples is critical. frontiersin.org Blood is typically drawn into tubes containing anticoagulants (e.g., EDTA) and immediately placed on ice to minimize metabolic activity. Plasma or serum is then separated by centrifugation and stored at -80°C until analysis. nih.gov Urine can also be collected over specific time intervals to assess the renal excretion of labeled metabolites.

Tissues: For preclinical studies in animal models, the collection of specific tissues is necessary to understand organ-specific metabolism. researchgate.net To accurately reflect the metabolic state at the moment of collection, tissues (e.g., liver, spleen, kidney) are rapidly excised and immediately freeze-clamped using tongs pre-cooled in liquid nitrogen. researchgate.net This process instantly quenches all enzymatic activity, preserving the in vivo concentrations of metabolites. researchgate.net

Proper sample handling is paramount to ensure data integrity. This includes minimizing freeze-thaw cycles and using appropriate extraction solvents, often a mixture of methanol (B129727) or acetonitrile (B52724) and water, to efficiently extract the metabolites of interest. nih.gov

Mechanistic Enzymology and Protein Interaction Studies

Kinetic Isotope Effects (KIEs) in Biliverdine-d4 Transformations

Kinetic isotope effects (KIEs) are a sensitive probe of the rate-limiting steps in enzymatic reactions and can provide insight into the transition state structure of a chemical transformation nih.govnih.gov. The substitution of an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), can lead to a change in the reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step.

Primary and Secondary Isotope Effects on Enzyme Catalysis

In the enzymatic reduction of biliverdin (B22007) to bilirubin (B190676), catalyzed by biliverdin reductase (BVR), a hydride ion is transferred from the cofactor NAD(P)H to the C10 position of biliverdin. If Biliverdine-d4 is deuterated at a position where a bond is broken during the rate-limiting step, a primary kinetic isotope effect would be observed. However, the reduction of biliverdin by BVR involves hydride transfer to the γ-methene bridge, not a C-H bond cleavage on the biliverdin molecule itself.

Therefore, with Biliverdine-d4, where deuterium atoms are incorporated into the pyrrole (B145914) rings or methine bridges, one would primarily expect to observe secondary kinetic isotope effects. These effects arise from changes in the vibrational modes of bonds to the isotopic atom that are not broken in the reaction but are altered in the transition state. For instance, a change in hybridization at a carbon atom bearing a deuterium from sp2 to sp3 during the reaction can lead to a secondary KIE. While typically smaller than primary KIEs, secondary KIEs can still provide valuable information about the transition state geometry and the degree of bond formation or breakage at that state.

Solvent Kinetic Isotope Effects (SKIEs) in Deuterium Oxide Media

Solvent kinetic isotope effects (SKIEs) are observed when a reaction is carried out in heavy water (D₂O) instead of H₂O. These effects can reveal the involvement of proton transfer from the solvent in the reaction mechanism nih.govmdpi.comfrontiersin.org. For biliverdin reductase, if a proton transfer from the solvent is part of the rate-determining step, a normal SKIE (kH₂O/kD₂O > 1) would be expected. Conversely, an inverse SKIE (kH₂O/kD₂O < 1) can occur if a proton is more tightly bound in the transition state than in the ground state. Studies on various oxidoreductases have utilized SKIEs to elucidate the role of solvent protons in catalysis nih.govmdpi.com. In the context of Biliverdine-d4, conducting the enzymatic assay in D₂O would help to dissect the roles of substrate deuteration versus solvent deuteration, providing a more complete picture of the proton transfer events in the catalytic cycle.

Elucidation of Enzyme Active Site Mechanisms with Deuterated Probes

Deuterated substrates like Biliverdine-d4 serve as powerful probes for investigating the intricacies of enzyme active sites. By observing the effects of isotopic substitution on various aspects of the enzymatic reaction, researchers can gain a deeper understanding of the catalytic mechanism.

Substrate Binding and Conformational Changes Induced by Deuteration

The initial binding of a substrate to an enzyme's active site is a critical step in catalysis. While the substitution of hydrogen with deuterium is a subtle structural change, it can, in some cases, influence substrate binding and induce conformational changes in the enzyme. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to measure the binding affinity of Biliverdine-d4 to biliverdin reductase and compare it to the unlabeled substrate.

Furthermore, spectroscopic techniques like nuclear magnetic resonance (NMR) and X-ray crystallography can be used to probe conformational changes in the enzyme upon binding of the deuterated substrate. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that can reveal changes in protein conformation and dynamics upon ligand binding researchgate.net. While significant changes in binding affinity or large-scale conformational shifts are not always expected with deuteration, even subtle alterations can provide valuable clues about the precise interactions within the active site.

Identification of Rate-Limiting Steps in Multi-Enzyme Pathways

For the biliverdin reductase reaction, pre-steady-state kinetics have suggested that the dissociation of the product, bilirubin, can be the rate-determining step under certain conditions proquest.comresearchgate.netnih.govresearchgate.net. The use of Biliverdine-d4 in such studies could help to confirm whether the chemical transformation step (hydride transfer) is significantly slower than product release, as a KIE would only be observed if the chemical step is at least partially rate-limiting. Studies on biliverdin reductase B (BLVRB) have also suggested that coenzyme isomerization might be the rate-limiting step mdpi.com.

Interactions with Biliverdin-Binding Proteins and Fluorescent Tags

Biliverdin and its derivatives are known to interact with a variety of proteins beyond biliverdin reductase. These interactions can modulate the function of the binding proteins and are also exploited in the development of fluorescent protein tags for cellular imaging.

The binding of biliverdin to proteins can often be monitored by changes in its spectroscopic properties, such as absorption and fluorescence rsc.orgnih.gov. The use of Biliverdine-d4 can provide a subtle probe to investigate these interactions. For instance, fluorescence quenching experiments can be performed to determine if the deuteration of biliverdin affects its binding affinity or the quenching efficiency when interacting with a fluorescently labeled protein.

Furthermore, biliverdin serves as the chromophore for a class of near-infrared fluorescent proteins (NIR FPs) that are engineered from bacterial phytochromes nih.govmdpi.comfrontiersin.orgnih.gov. These proteins covalently bind biliverdin, and this interaction is responsible for their fluorescent properties. Studying the incorporation of Biliverdine-d4 into these proteins and analyzing the resulting spectroscopic properties could reveal insights into the chromophore-protein interactions that govern fluorescence. Isotopic substitution could potentially influence the vibrational modes of the chromophore, which may have subtle effects on the fluorescence quantum yield and lifetime.

Characterization of Binding Dynamics and Affinity using Deuterated Biliverdine

The introduction of deuterium into the biliverdin molecule provides a powerful method for characterizing its binding dynamics and affinity to various proteins, most notably biliverdin reductase (BVR). While direct and extensive studies focusing solely on Biliverdine-d4 are not widely reported in publicly available literature, the principles of isotope labeling provide a strong basis for its application in this area. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) can be significantly enhanced by the use of deuterated ligands.

In NMR spectroscopy, the substitution of protons with deuterium can simplify complex spectra and allow for the selective observation of specific interactions. For instance, in a protein-ligand complex, a deuterated ligand like Biliverdine-d4 can be used in conjunction with a protonated protein to filter out signals from the ligand, thereby enabling a clearer observation of the protein's response to binding. This can help in identifying the specific amino acid residues involved in the interaction and in mapping the binding site.

Furthermore, the kinetic isotope effect (KIE) can be a valuable tool in understanding the binding mechanism. The difference in mass between hydrogen and deuterium can lead to different rates of bond formation and cleavage. While binding affinity is a thermodynamic parameter, the kinetics of association and dissociation can be influenced by isotopic substitution, providing insights into the transition state of the binding process. For example, a study on heme oxygenase-1, the enzyme that produces biliverdin, utilized a deuterated heme molecule to probe the initial steps of the reaction mechanism. A similar approach with Biliverdine-d4 could be employed to study the hydride transfer step in the reaction catalyzed by biliverdin reductase.

Table 1: Potential Applications of Biliverdine-d4 in Characterizing Protein Binding Dynamics

Analytical TechniqueApplication of Biliverdine-d4Information Gained
NMR Spectroscopy Use as a "silent" ligand in protonated protein studies.Simplification of spectra, easier identification of protein resonances at the binding interface.
Isotope-edited or transferred NOE experiments.Determination of the conformation of bound Biliverdine-d4 and intermolecular distances.
Isothermal Titration Calorimetry (ITC) Precise measurement of binding thermodynamics.Determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Mass Spectrometry Hydrogen-deuterium exchange mass spectrometry (HDX-MS).Probing conformational changes in the protein upon Biliverdine-d4 binding.
Kinetic Isotope Effect (KIE) Studies Comparison of reaction rates with deuterated vs. non-deuterated biliverdin.Insights into the rate-limiting steps of enzymatic reactions involving biliverdin.

Development of Biliverdine-d4-Based Biosensors for Enzymatic Activity Monitoring

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or concentration of a specific substance. The development of biosensors for biliverdin is an active area of research, driven by the need for sensitive and specific detection methods in various biological and clinical settings. While the direct use of Biliverdine-d4 in the sensing element of a biosensor is not extensively documented, its application as an internal standard in calibration and validation is a critical aspect of biosensor development.

One of the primary applications of Biliverdine-d4 in this context is as an internal standard for mass spectrometry-based quantification of biliverdin. The near-identical chemical properties of Biliverdine-d4 and its natural counterpart ensure that they behave similarly during sample preparation and analysis. However, the mass difference allows for their distinct detection by a mass spectrometer. By adding a known amount of Biliverdine-d4 to a sample, any variations in sample processing or instrument response can be normalized, leading to highly accurate and precise quantification of the endogenous biliverdin.

In the context of fluorescence-based biosensors, which often rely on the interaction of biliverdin with a specific protein to generate a signal, Biliverdine-d4 can be used in competitive binding assays. In such an assay, the displacement of a fluorescently labeled biliverdin analog by unlabeled biliverdin (or Biliverdine-d4) from a binding protein results in a change in the fluorescence signal. By using Biliverdine-d4 as a competitor with well-defined properties, the specificity and sensitivity of the biosensor can be accurately characterized.

Table 2: Role of Biliverdine-d4 in the Development and Validation of Biosensors

Biosensor Development StageRole of Biliverdine-d4Advantage
Assay Calibration Internal Standard in Mass SpectrometryCorrects for matrix effects and variations in instrument response, ensuring accurate quantification.
Validation of Immunoassays Calibrator and ControlEnsures the accuracy and reproducibility of immunoassays designed to detect biliverdin.
Competitive Binding Assays Non-fluorescent CompetitorAllows for the determination of the binding affinity and specificity of the biosensor's recognition element.
Enzymatic Activity Monitoring Substrate for Kinetic Isotope Effect StudiesProvides mechanistic insights that can inform the design of enzyme-based biosensors.

Computational Chemistry and Modeling of Deuterated Biliverdine

Density Functional Theory (DFT) Calculations for Deuterated Biliverdine Conformations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and properties of molecules. For a flexible molecule like biliverdin (B22007), which can adopt various shapes, DFT is crucial for identifying the most stable conformations.

The conformational space of biliverdin is complex, characterized by helical or "lock washer" shapes stabilized by intramolecular hydrogen bonds. nih.gov DFT calculations can map the potential energy surface by systematically rotating the single and double bonds of the methine bridges that connect the pyrrole (B145914) rings. researchgate.net This analysis helps determine the relative energies of different conformers and the energy barriers for converting between them.

DFT calculations are essential for interpreting experimental data, such as Vibrational Circular Dichroism (VCD) spectra, which are highly sensitive to both conformation and isotopic substitution. nih.gov By comparing computationally predicted spectra for different conformers with experimental results, the dominant solution-state structure can be identified.

Table 1: Representative Parameters for DFT Calculations of Biliverdine Conformations

ParameterTypical Value/MethodPurpose
Functional B3LYP, ωB97XD, M06-2XApproximates the exchange-correlation energy, balancing accuracy and computational cost. mdpi.comnih.govnih.gov
Basis Set 6-31G(d,p), def2-TZVPDefines the set of atomic orbitals used to build molecular orbitals. Larger basis sets provide higher accuracy. nih.govnih.gov
Solvent Model Polarizable Continuum Model (PCM)Accounts for the effect of a solvent on molecular conformation and energy by modeling it as a continuous dielectric medium. nih.gov
Calculation Type Geometry OptimizationFinds the lowest energy arrangement of atoms for a given conformer.
Calculation Type Frequency AnalysisConfirms that an optimized structure is a true energy minimum and calculates vibrational frequencies for ZPVE correction and spectral prediction.

Molecular Dynamics Simulations of Biliverdine-d4 in Enzymatic Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including protein-ligand interactions, conformational changes, and solvent effects.

MD simulations are particularly valuable for understanding how Biliverdine-d4 interacts with enzymes like biliverdin reductase (BVR). nih.gov Heme catabolism involves the reduction of biliverdin to bilirubin (B190676), a reaction catalyzed by BVR. nih.govresearchgate.net Simulations can model the process of Biliverdine-d4 entering the active site of BVR, adopting a specific binding pose, and interacting with key amino acid residues and the NADPH cofactor. nih.govfrontiersin.org

To perform an MD simulation, a force field is required. A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For a protein-ligand system, force fields like AMBER or CHARMM are commonly used. nih.govrsc.org The simulation begins with the X-ray crystal structure of the enzyme, with the Biliverdine-d4 molecule "docked" into the active site. The entire system is then solvated in a box of water molecules, and the simulation is run for tens to hundreds of nanoseconds. nih.govnih.gov

For Biliverdine-d4, the standard force field parameters developed for biliverdin can be used, with the only modification being the adjustment of the atomic masses for the deuterium (B1214612) atoms. researchgate.net While this change does not affect the potential energy landscape, it does alter the dynamics. Due to its greater mass, deuterium moves more slowly than protium, which can subtly affect the rates of conformational transitions and the vibrational dynamics within the active site. These simulations can reveal how the protein environment influences the conformation of the bound biliverdin and can provide insights into the structural changes that occur throughout the catalytic cycle. frontiersin.orgresearchgate.net

Table 2: Key Components of an MD Simulation of Biliverdine-d4 in Biliverdin Reductase

ComponentExample/DescriptionRole in Simulation
Protein Structure Crystal structure of human Biliverdin Reductase (e.g., PDB entry 1HDO). nih.govProvides the starting coordinates for the enzyme atoms.
Ligand Biliverdine-d4, with atomic charges and parameters derived from quantum mechanics.Represents the substrate whose dynamic behavior is under investigation.
Force Field AMBER ff99SB, CHARMM36A set of functions and parameters used to calculate the forces between atoms and the potential energy of the system. nih.gov
Solvent TIP3P or SPC/E water models in a periodic box.Simulates the aqueous physiological environment.
Simulation Time 100 ns - 1 µsThe duration of the simulation, which must be long enough to observe the biological processes of interest. nih.gov
Analysis RMSD, RMSF, hydrogen bonding, binding free energy (MM-PBSA). nih.govMetrics used to quantify the stability of the complex, the flexibility of the protein, and the strength of the interaction.

In Silico Prediction of Isotope Effects and Spectroscopic Properties

Computational methods can predict how isotopic substitution affects both chemical reactivity and spectroscopic properties. These predictions are vital for designing and interpreting experiments that use isotopically labeled molecules like Biliverdine-d4.

Isotope Effects: The most significant impact of deuteration on reactivity is the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-D bond is slower than the equivalent C-H bond cleavage. In the reduction of biliverdin by BVR, a hydride is transferred from the NADPH cofactor to the C10 position of biliverdin, followed by protonation. nih.gov If Biliverdine-d4 were synthesized with deuterium at a position involved in the reaction mechanism (e.g., a pyrrole nitrogen that is protonated), a solvent isotope effect or a secondary KIE could be observed.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods are the state-of-the-art for modeling enzyme reactions and predicting KIEs. nih.govnih.gov In a QM/MM calculation, the reactive center (the biliverdin substrate and key active site residues) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. By calculating the vibrational frequencies of the reactants and the transition state, the KIE can be predicted.

Spectroscopic Properties: Isotopic substitution has a pronounced effect on vibrational spectra (infrared and Raman) and a more subtle effect on electronic spectra (UV-Visible). DFT calculations can accurately predict these changes. The vibrational frequencies of Biliverdine-d4 will be lower than those of unlabeled biliverdin for any mode that involves the motion of the deuterium atoms. This shift is readily calculable and can be used to assign specific peaks in an experimental spectrum.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption and emission spectra. mdpi.comrsc.orgnist.gov While deuteration does not change the electronic energy levels directly, it does affect the vibrational energy levels associated with each electronic state. This can lead to small shifts and changes in the shape of the absorption bands (vibronic structure). rsc.org Ultrafast spectroscopy experiments on biliverdin have revealed complex excited-state dynamics, and TD-DFT calculations on Biliverdine-d4 could help elucidate the role of specific vibrational modes in these relaxation pathways. rsc.orgresearchgate.net

Table 3: Computational Methods for Predicting Isotope Effects and Spectra

PropertyComputational MethodPredicted Effect of Deuteration
Kinetic Isotope Effect (KIE) QM/MMSlower reaction rate if a bond to deuterium is broken or altered in the transition state.
Vibrational Spectra (IR/Raman) DFTDownshift in the frequency of vibrational modes involving deuterium atoms.
Electronic Spectra (UV-Vis) TD-DFTMinor shifts in the position and shape of absorption/emission bands due to changes in vibronic coupling.
NMR Spectra DFTChanges in ¹H chemical shifts for protons near the deuterated site (isotope shifts). vtt.fi

Emerging Research Directions and Future Perspectives

Integration of Biliverdine-d4 Tracing with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

The use of Biliverdine-d4 as an internal standard is crucial for accurate quantification in mass spectrometry (MS)-based multi-omics studies. In metabolomics, for instance, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the precise identification and quantification of biliverdin (B22007) isomers. creative-proteomics.com The integration of Biliverdine-d4 tracing allows researchers to follow the metabolic fate of biliverdin, providing dynamic insights into metabolic fluxes that are not achievable with static measurements alone.

By combining stable isotope labeling with multi-omics, researchers can obtain a more holistic view of cellular processes. For example, tracing the incorporation of deuterium (B1214612) from Biliverdine-d4 into downstream metabolites like bilirubin (B190676), while simultaneously analyzing changes in the proteome, can uncover novel regulatory mechanisms and enzyme-substrate relationships within the heme catabolic pathway. nih.govnih.gov This approach is essential for understanding how perturbations in heme metabolism, associated with conditions like oxidative stress or inflammation, impact global cellular function. nih.govresearchgate.net

Table 1: Applications of Biliverdine-d4 in Multi-Omics Research

Omics FieldSpecific Application of Biliverdine-d4Research Insight Gained
MetabolomicsStable Isotope Tracer for Flux AnalysisQuantification of the rate of biliverdin conversion to bilirubin and other metabolites.
ProteomicsIdentifying Biliverdin-Binding ProteinsDiscovery of proteins that interact with or are regulated by biliverdin, revealing new biological functions.
Integrated OmicsCorrelating Metabolic Flux with Protein ExpressionUnderstanding the regulatory networks that control heme degradation and the cellular response to its metabolites.

Development of Novel Deuterated Biliverdine Analogs for Targeted Research

The synthesis of novel deuterated biliverdine analogs represents a promising avenue for targeted research. While Biliverdine-d4 is a powerful tool, the development of site-specifically labeled analogs could offer more granular insights into reaction mechanisms. For instance, deuterating specific positions on the tetrapyrrole backbone could help elucidate the enzymatic mechanisms of biliverdin reductase and other enzymes involved in its metabolism. nih.gov

Furthermore, the synthesis of deuterated versions of different biliverdin isomers (e.g., IXβ, IXγ, IXδ) would be highly valuable. creative-proteomics.com The canonical heme degradation pathway primarily produces the IXα isomer. nih.gov Deuterated non-IXα isomers would enable researchers to trace the formation and biological activities of these less abundant, but potentially significant, metabolites. Research into the synthesis of related linear tetrapyrrole structures provides a foundation for developing these novel analogs. nih.gov The development of such compounds could be instrumental in clarifying the relationship between their structure and function. nih.gov

Advancements in Micro- and Nanoscale Analytical Techniques for Limited Samples

Studying biliverdin metabolism in specific microenvironments or in samples of limited volume, such as cerebrospinal fluid (CSF) or single-cell lysates, requires highly sensitive analytical techniques. nih.gov Recent advancements in this area are critical for maximizing the utility of tracers like Biliverdine-d4.

One such advancement is the development of specific and sensitive fluorometric methods that can quantify bilirubin and biliverdin at nanomolar concentrations in small sample volumes. nih.gov Additionally, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for detecting and quantifying isotopically labeled molecules. researchgate.netnih.gov These techniques are essential for studies involving precious clinical samples or when investigating localized metabolic processes within tissues. The ability to measure Biliverdine-d4 and its metabolites in minute quantities opens up possibilities for diagnostics and for studying the role of heme metabolism in neurological and other localized diseases. nih.gov

Table 2: Comparison of Analytical Techniques for Biliverdine-d4 Analysis

Analytical TechniqueKey AdvantageApplication with Limited Samples
Fluorometric AssayHigh sensitivity for low concentrations (nM range)Analysis of cerebrospinal fluid and other low-volume biofluids. nih.gov
LC-MS/MSHigh specificity and ability to distinguish isotopesAccurate quantification in complex biological matrices like cell extracts or tissue homogenates. researchgate.netnih.gov

Exploration of Biliverdine-d4 in Studying Non-Canonical Heme Degradation Pathways

Heme is predominantly catabolized by heme oxygenase to produce biliverdin IXα, carbon monoxide, and iron. nih.govnih.gov This is considered the canonical pathway. However, evidence suggests the existence of non-canonical pathways, which may become significant under certain physiological or pathological conditions. These alternative routes could involve different enzymes or lead to the formation of biliverdin isomers other than IXα, such as IXβ, IXγ, and IXδ. creative-proteomics.com

Biliverdine-d4 is an ideal tracer to investigate these less-explored pathways. By administering deuterated heme or biliverdin precursors and tracking the appearance of deuterated biliverdin isomers using LC-MS, researchers can map out these alternative metabolic routes. Elucidating these non-canonical pathways is crucial for a complete understanding of heme homeostasis and could reveal novel therapeutic targets for diseases associated with dysfunctional heme metabolism.

Q & A

Q. How can researchers verify the isotopic purity (>90%) of Biliverdine-d4 in experimental setups?

Answer: Isotopic purity is critical for ensuring reproducibility. Use high-resolution mass spectrometry (HRMS) to confirm the deuteration level and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) can further validate deuterium incorporation at specific positions. Cross-reference results with supplier certificates of analysis and include raw spectral data in supplementary materials . For quantitative validation, pair liquid chromatography (LC) with ultraviolet-visible (UV-Vis) spectroscopy to assess biliverdin derivatives’ stability under experimental conditions .

Q. What methodological considerations are essential when designing in vitro assays with Biliverdine-d4?

Answer:

  • Control Groups: Include non-deuterated biliverdin controls to isolate isotopic effects.
  • Solvent Compatibility: Use deuterated solvents (e.g., D₂O) to avoid proton exchange interference.
  • Reaction Monitoring: Employ real-time spectrophotometry to track enzymatic conversion kinetics (e.g., biliverdin reductase activity).
  • Data Normalization: Account for potential solvent isotope effects (SIEs) by calibrating measurements against solvent-matched controls .

Q. What protocols ensure the stability of Biliverdine-d4 during long-term storage?

Answer: Store lyophilized Biliverdine-d4 at -80°C under inert gas (argon) to prevent oxidation. For aqueous solutions, adjust pH to 7.4 and add antioxidants (e.g., 0.1% ascorbate). Validate stability via periodic LC-MS analysis to detect degradation products like bilirubin-d4 .

Q. How should baseline characterization of Biliverdine-d4 be documented for publication?

Answer: Report the following in the main text:

  • Spectral data (HRMS, NMR peaks with δ values).
  • Purity assessments (HPLC chromatograms with retention times).
  • Solubility profiles in common buffers.
    Include raw datasets (e.g., NMR FID files) in supplementary materials, adhering to journal guidelines for reproducibility .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of Biliverdine-d4 be quantified in enzyme mechanism studies?

Answer:

  • Experimental Design: Compare reaction rates (kₐ) of deuterated vs. non-deuterated substrates under identical conditions. Use stopped-flow spectroscopy for rapid kinetic measurements.
  • Computational Modeling: Integrate density functional theory (DFT) to predict deuterium’s impact on transition-state energetics.
  • Statistical Validation: Apply the Swain-Schaad relationship to distinguish primary vs. secondary KIEs .

Q. How can contradictory data in metabolic flux analyses involving Biliverdine-d4 be resolved?

Answer:

  • Error Source Identification: Check for isotopic dilution (e.g., unlabeled endogenous biliverdin contamination) via LC-MS/MS.
  • Cross-Validation: Pair flux data with ¹³C metabolic tracing to confirm pathway activity.
  • Statistical Reconciliation: Use Bayesian hierarchical modeling to account for inter-lab variability in sample preparation .

Q. What strategies integrate Biliverdine-d4 into multi-omics studies of heme catabolism?

Answer:

  • Proteomics: Use stable isotope labeling by amino acids (SILAC) with deuterated biliverdin to correlate enzyme expression levels with metabolite turnover.
  • Metabolomics: Apply untargeted LC-HRMS to identify deuterated intermediates, using mass difference networks (Δm = 4.025 Da) for annotation.
  • Data Integration: Leverage pathway enrichment tools (e.g., MetaboAnalyst) to map isotopic signatures onto metabolic networks .

Q. How can theoretical frameworks guide the use of Biliverdine-d4 in redox signaling studies?

Answer:

  • Hypothesis Development: Link deuterium’s electron-mass effects to redox potential shifts using Marcus theory.
  • Experimental Validation: Measure glutathione redox ratios (GSH/GSSG) in deuterated vs. control systems via enzymatic recycling assays.
  • Contextualization: Relate findings to in vivo models (e.g., zebrafish with heme oxygenase-1 knockouts) to assess translational relevance .

Methodological Resources

  • Data Reporting: Follow STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) guidelines for analytical reproducibility .
  • Ethical Compliance: Document deuterated compound handling in accordance with institutional biosafety protocols .

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